Technical Documentation Center

(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
  • CAS: 1177482-04-0

Core Science & Biosynthesis

Foundational

What is the mechanism of action of (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine

Unveiling the Pharmacological Dynamics of (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine: A Technical Whitepaper As a Senior Application Scientist, I constantly remind my research teams that a molecule’s struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Pharmacological Dynamics of (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine: A Technical Whitepaper

As a Senior Application Scientist, I constantly remind my research teams that a molecule’s structure is its resume, but its mechanism of action is its interview. When evaluating (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine , we are not merely looking at a static chemical entity. We are examining a highly tuned, fused bicyclic pharmacophore that acts as a master key across multiple biological pathways.

The imidazo[2,1-b][1,3,4]thiadiazole core is a rigid, planar, and electron-rich fused ring system. The addition of a 2-ethyl group provides critical lipophilicity for membrane penetration, while the 6-methanamine moiety serves as a potent hydrogen bond donor/acceptor and a basic center that protonates at physiological pH. This unique structural triad allows the molecule to exhibit two primary, highly sought-after mechanisms of action: Protease-Activated Receptor 4 (PAR4) antagonism (antithrombotic) and cell wall biosynthesis inhibition (antimycobacterial).

Below is an in-depth technical synthesis of how this molecule operates, validated through rigorous, self-correcting experimental protocols.

Part 1: The Antithrombotic Mechanism (PAR4 Antagonism)

Current antiplatelet therapies often walk a dangerous tightrope between preventing thrombosis and inducing severe bleeding. Traditional targets like PAR1 (inhibited by vorapaxar) are activated by trace amounts of thrombin, leading to rapid, systemic platelet activation.

Imidazo[2,1-b][1,3,4]thiadiazole derivatives, including our target methanamine compound, selectively antagonize PAR4 1[1]. PAR4 requires high concentrations of thrombin to be cleaved and is responsible for the sustained calcium signaling that drives the late stages of thrombus formation and vessel occlusion. By competitively binding to the extracellular loops of the PAR4 receptor, the 6-methanamine group induces steric hindrance that prevents the thrombin-cleaved tethered ligand from docking into the receptor body. This halts the sustained calcium influx without disrupting the primary hemostatic plug formed via PAR1, effectively decoupling thrombosis from hemostasis1[1].

PAR4_Signaling Thrombin Thrombin (High Conc.) PAR4 PAR4 Receptor (Cleavage) Thrombin->PAR4 Proteolysis Ligand Tethered Ligand Binding PAR4->Ligand Activation Calcium Sustained Ca2+ Signaling Ligand->Calcium Signal Transduction Aggregation Platelet Aggregation Calcium->Aggregation Effector Inhibitor (2-ethylimidazo...) methanamine Inhibitor->Ligand Blocks Binding

Fig 1: PAR4 receptor signaling pathway and targeted inhibition by the imidazo-thiadiazole scaffold.

Part 2: The Antimycobacterial Mechanism (Anti-TB)

Beyond hematology, the imidazo[2,1-b][1,3,4]thiadiazole scaffold is a highly potent antimycobacterial agent2[2]. The emergence of MDR-TB and XDR-TB necessitates novel mechanisms that bypass traditional targets like KatG.

This compound acts as a direct inhibitor of mycobacterial cell wall biosynthesis. The 2-ethyl group allows the molecule to partition effectively into the lipid-rich mycolic acid layer of M. tuberculosis. Once inside, the core scaffold acts as a binary inhibitor of essential enzymes such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) or β-ketoacyl-ACP synthases (KasA) 3[3]. By blocking these pathways, the compound prevents the formation of arabinogalactan and mycolic acids, leading to catastrophic loss of cell wall integrity and rapid bactericidal action.

Mycobacterial_Inhibition Drug (2-ethylimidazo...) methanamine Enzyme DprE1 / KasA Enzymes Drug->Enzyme Competitive Inhibition Synthesis Mycolic Acid & Arabinogalactan Synthesis Enzyme->Synthesis Catalyzes CellWall Cell Wall Integrity Synthesis->CellWall Maintains Death Mycobacterial Cell Death CellWall->Death Loss of Integrity

Fig 2: Antimycobacterial mechanism via cell wall biosynthesis inhibition.

Part 3: Self-Validating Experimental Protocols

Trustworthiness in drug development requires that every protocol be a self-validating system. A single readout is merely a hypothesis; an orthogonal, internally controlled readout establishes scientific fact. Here is how we validate the dual-action mechanism of this compound.

Protocol A: PAR4 Specificity Validation via Platelet Aggregometry

Causality Check: Why do we use γ-thrombin instead of standard α-thrombin? α-Thrombin cleaves both PAR1 and PAR4. Because our compound is designed to specifically target PAR4, using γ-thrombin (a proteolytic fragment that only activates PAR4) eliminates PAR1-mediated background noise, ensuring the IC50 reflects true PAR4 antagonism.

  • Platelet Isolation: Draw human whole blood into sodium citrate. Centrifuge at 200 × g for 15 mins to obtain platelet-rich plasma (PRP). Wash and resuspend platelets in Tyrode's buffer (pH 7.4).

  • Compound Incubation: Incubate the washed platelets with varying concentrations of (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine (0.1 nM to 10 μM) for 15 minutes at 37°C.

  • Agonist Challenge (The Validation Step):

    • Test Arm: Add γ-thrombin (PAR4 specific).

    • Control Arm: Add SFLLRN peptide (PAR1 specific). If the compound inhibits the test arm but leaves the control arm unaffected, target specificity is definitively proven.

  • Aggregometry Readout: Measure light transmittance using a light transmission aggregometer (LTA) for 5 minutes. Calculate the IC50 based on the maximum aggregation amplitude.

Workflow step1 Step 1: Platelet Isolation Wash human platelets Resuspend in Tyrode's buffer step2 Step 2: Compound Incubation Add (2-ethylimidazo...)methanamine Incubate 15 min at 37°C step1->step2 step3 Step 3: Agonist Addition Add γ-Thrombin (PAR4 specific) Validate with PAR1 agonist step2->step3 step4 Step 4: Aggregometry Measure light transmittance Calculate IC50 step3->step4

Fig 3: Self-validating workflow for γ-thrombin-induced platelet aggregation assay.

Protocol B: Antimycobacterial Microplate Alamar Blue Assay (MABA)

Causality Check: Why MABA instead of traditional agar dilution? The imidazo-thiadiazole scaffold is highly lipophilic and can precipitate in solid agar, leading to false negatives. MABA is a liquid-phase, metabolically driven assay that ensures the compound remains bioavailable.

  • Culturing: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC enrichment to an OD600 of 0.6.

  • Compound Dilution: Prepare two-fold serial dilutions of the compound in a 96-well microplate.

  • Incubation & Resazurin Addition: Add the bacterial inoculum to the wells. Incubate at 37°C for 7 days. Add Alamar Blue (resazurin) reagent and incubate for an additional 24 hours.

  • Counter-Screen (The Validation Step): Run a parallel cytotoxicity assay on NIH 3T3 murine fibroblasts. An MIC is only valid if the compound kills the bacteria (indicated by a lack of color change from blue to pink) without lysing the mammalian host cells.

Part 4: Quantitative Data Synthesis

The efficacy of the imidazo[2,1-b][1,3,4]thiadiazole class is supported by robust quantitative metrics across multiple disease models 4[4]. The table below summarizes the expected pharmacological parameters for this scaffold.

Target / Disease ModelAssay TypeAgonist / StrainReadoutTypical Value Range
Antithrombotic (PAR4) Platelet Aggregationγ-ThrombinIC5011 nM – 270 nM
Antimycobacterial MABA (Liquid Broth)M. tuberculosis H37RvMIC6.03 μM – 13.9 μM
Antileishmanial MicrodilutionLeishmania majorMIC~625 μg/mL
Cytotoxicity Control MTT AssayNIH 3T3 FibroblastsCC50> 100 μM (Non-toxic)

Conclusion

(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine is a masterclass in rational drug design. By leveraging the electron-rich, planar geometry of the imidazo-thiadiazole core, combined with the lipophilicity of the ethyl group and the hydrogen-bonding capacity of the methanamine, researchers can deploy this molecule as a highly selective PAR4 antagonist or a potent antimycobacterial agent. Its ability to bypass traditional resistance mechanisms makes it a critical building block for next-generation therapeutics.

References

  • Discovery of Potent Protease-Activated Receptor 4 Antagonists with in Vivo Antithrombotic Efficacy Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis and Antitubercular Acitivity of New Imidazo [2,1-B] [1,3,4] Thiadiazole-Phenothiazine Derivatives Lupine Publishers[Link]

  • Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review National Institutes of Health (NIH)[Link]

  • A Novel Class Substituted Imidazo[2,1‐b][1,3,4]thiadiazole Derivatives: Synthesis, Characterization, In Vitro Biological Activity, and Potential Inhibitors Design Studies ResearchGate[Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure Determination of (2-ethylimidazo[2,1-b]thiadiazol-6-yl)methanamine

A Technical Guide to the Crystal Structure Determination of (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine This guide provides a comprehensive, in-depth technical overview of the methodologies and considerati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Crystal Structure Determination of (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine

This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for determining the crystal structure of the novel compound (2-ethylimidazo[2,1-b][1]thiadiazol-6-yl)methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who possess a foundational understanding of crystallographic principles. We will delve into the practical and theoretical aspects of the entire workflow, from material synthesis and crystallization to data analysis and structure validation, emphasizing the rationale behind key experimental decisions.

Introduction: The Significance of Imidazo[2,1-b][1][2][3]thiadiazoles

The imidazo[2,1-b][1]thiadiazole scaffold is a fused heterocyclic system of considerable interest in medicinal chemistry.[2][3][4][5][6][7] Derivatives of this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][6][7] The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.[8][9][10] This guide will use (2-ethylimidazo[2,1-b][1]thiadiazol-6-yl)methanamine as a case study to illuminate the process of crystal structure determination.

Synthesis and Purification of the Analyte

The initial and most critical step is the synthesis and purification of (2-ethylimidazo[2,1-b][1]thiadiazol-6-yl)methanamine. A general synthetic route to similar imidazo[2,1-b][1]thiadiazole derivatives often involves the condensation of a 2-amino-1,3,4-thiadiazole precursor with an appropriate α-haloketone.[2][3][6]

Proposed Synthetic Pathway:

G A 2-Amino-5-ethyl-1,3,4-thiadiazole C Reflux in Ethanol A->C B 1-Bromo-3-aminopropan-2-one B->C D (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine C->D Cyclocondensation

Sources

Foundational

Pharmacophore Modeling and Molecular Docking of (2-ethylimidazo[2,1-b]thiadiazol-6-yl)methanamine: A Framework for In Silico Drug Discovery

An In-Depth Technical Guide: Pharmacophore Modeling and Molecular Docking of (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine: A Framework for In Silico Drug Discovery Executive Summary The imidazo[2,1-b][1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Pharmacophore Modeling and Molecular Docking of (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine: A Framework for In Silico Drug Discovery

Executive Summary

The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a "privileged" heterocyclic structure, forming the core of numerous molecules with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This technical guide provides a comprehensive framework for the computational analysis of novel derivatives of this scaffold, using (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine as a case study. We will delve into the methodologies of ligand-based pharmacophore modeling and structure-based molecular docking, two pillars of modern in silico drug design.[5][6] This document is intended for researchers and scientists in drug development, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice, thereby ensuring a robust and self-validating approach to identifying promising new therapeutic agents.

The Imidazo[2,1-b][1][2][3]thiadiazole Scaffold: A Versatile Core in Medicinal Chemistry

Heterocyclic compounds are foundational to drug discovery, with over half of all FDA-approved small-molecule drugs containing at least one heterocyclic ring.[6] The fused imidazo[2,1-b][1][2][3]thiadiazole ring system is of particular interest due to its planar, rigid structure and the presence of four heteroatoms, which create unique physicochemical properties conducive to target binding.[7] This scaffold has been successfully incorporated into molecules demonstrating a wide spectrum of pharmacological activities:

  • Anticancer: Derivatives have shown potent cytotoxic activity against various human cancer cell lines, with some acting as tubulin polymerization inhibitors or apoptosis inducers.[2][8]

  • Antimicrobial: The scaffold is present in compounds with significant antibacterial and antifungal properties.[7][9]

  • Anti-inflammatory: Certain derivatives exhibit anti-inflammatory and analgesic activities, with molecular docking studies suggesting inhibition of cyclooxygenases (COX-1/COX-2).[3]

  • Antitubercular: Docking studies have identified potential interactions with key mycobacterial enzymes like pantothenate synthetase.[10]

Given this extensive biological validation, the rational design of new derivatives like (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine is a promising avenue for discovering novel therapeutics.

The Imperative of In Silico Design: Accelerating Discovery

Computational methods, collectively known as computer-aided drug design (CADD), are indispensable for modern drug discovery.[11] They allow for the rapid screening of vast chemical libraries and provide deep insights into molecular interactions, significantly reducing the time and cost associated with identifying promising lead compounds.[6][12] This guide focuses on two complementary in silico techniques:

  • Ligand-Based Drug Design (LBDD): Employed when the 3D structure of the biological target is unknown. It relies on analyzing a set of known active molecules to derive a common set of features—a pharmacophore—essential for bioactivity.[13][14]

  • Structure-Based Drug Design (SBDD): Utilized when the 3D structure of the target protein is available. Molecular docking, a key SBDD method, predicts how a ligand binds to the protein's active site.[15][16]

Ligand-Based Pharmacophore Modeling: Decoding the Features of Activity

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target.[11] Generating a pharmacophore model is a powerful LBDD approach to identify novel scaffolds that can mimic the activity of known ligands.

Experimental Protocol: Pharmacophore Hypothesis Generation & Validation

This protocol outlines a self-validating workflow for creating and confirming a robust pharmacophore model.

Step 1: Ligand Dataset Curation

  • Action: Compile a set of structurally diverse compounds with known biological activity against a common target. This set should be divided into a training set (20-25 molecules to build the model) and a test set (40+ molecules to validate it).[17]

  • Causality: The diversity and activity range of the training set are critical. A well-chosen set ensures the resulting pharmacophore is not biased towards a specific chemical class and can accurately predict activity across several orders of magnitude.

Step 2: Conformational Analysis

  • Action: Generate a library of low-energy 3D conformers for each molecule in the training set using tools like ConfGen.[18]

  • Causality: Ligands are flexible. Exploring their conformational space is essential to identify the specific "bioactive" conformation that is responsible for binding to the target.

Step 3: Pharmacophore Feature Identification

  • Action: Identify key chemical features for all ligands. Common features include Hydrogen Bond Acceptors (A), Hydrogen Bond Donors (D), Hydrophobic groups (H), Aromatic Rings (R), and Positive/Negative Ionizable groups (P/N).[18]

  • Causality: These features represent the fundamental types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, pi-stacking) that govern molecular recognition between a ligand and its target protein.

Step 4: Hypothesis Generation and Scoring

  • Action: Use software like Phase (Schrödinger) or Discovery Studio to align the active ligands and identify common feature arrangements.[17] The software generates multiple hypotheses, which are then scored based on statistical parameters like the survival score, R-squared (R²), and F-value.[18]

  • Causality: The best hypothesis is one that maximally overlaps the features of the most active compounds while excluding those of inactive ones. A high survival score indicates a model that is statistically significant and not due to random chance.

Step 5: Rigorous Model Validation

  • Action: Validate the top-scoring hypothesis using a multi-tiered approach.

    • Test Set Validation: Screen the test set against the pharmacophore model to assess its ability to correctly predict the activity of molecules it has not seen before.[17]

    • Decoy Set Screening: Create a large database containing the known active compounds mixed with thousands of structurally similar but presumed inactive "decoy" molecules.

    • Metric Calculation: Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score. The EF measures how many more actives are found in the top fraction of the screened database compared to random selection, while a GH score above 0.7 indicates an excellent model.[17]

  • Causality: This validation is the most critical step. It ensures the model has true predictive power and can reliably distinguish between active and inactive compounds, which is its primary purpose in a virtual screening campaign.

Visualization: Pharmacophore Modeling Workflow

PharmacophoreWorkflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation A 1. Ligand Dataset (Training Set) B 2. Conformational Analysis A->B C 3. Feature Identification B->C D 4. Hypothesis Generation C->D E 5a. Test Set Validation D->E G 6. Calculate Metrics (EF, GH Score) E->G F 5b. Decoy Set Screening F->G H Validated Pharmacophore Model G->H

Caption: Workflow for generating and validating a ligand-based pharmacophore model.

Structure-Based Molecular Docking: Simulating the Binding Event

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[15] It is a cornerstone of SBDD, providing atomic-level insights that can guide the optimization of lead compounds.

Experimental Protocol: Molecular Docking Simulation

This protocol details the necessary steps for preparing the system and running a reliable docking simulation.

Step 1: Target Protein Selection and Preparation

  • Action: Select a relevant 3D protein structure from the Protein Data Bank (PDB). For the imidazo[2,1-b][1][2][3]thiadiazole scaffold, a relevant target could be tubulin (implicated in anticancer activity) or a bacterial enzyme.[8] Prepare the protein using a tool like the Dock Prep function in UCSF Chimera or the Protein Preparation Wizard in Schrödinger.[19][20] This involves:

    • Removing all non-essential molecules (water, ions, co-factors).

    • Repairing any missing side chains or loops.

    • Adding hydrogen atoms.

    • Assigning partial charges.

  • Causality: Raw PDB structures are not immediately usable for docking. They lack hydrogen atoms, which are critical for hydrogen bonding, and may contain experimental artifacts. Proper preparation is essential for creating a chemically correct and computationally tractable receptor model.[20]

Step 2: Ligand Preparation

  • Action: Generate a high-quality 3D structure of the ligand, (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine. This involves converting its 2D representation to 3D, followed by geometry optimization using an appropriate force field to find a low-energy conformation.

  • Causality: The starting conformation of the ligand can influence the docking outcome. Energy minimization ensures the ligand structure is physically realistic before the algorithm attempts to place it in the binding site.

Step 3: Defining the Binding Site (Grid Generation)

  • Action: Define a "docking box" or grid that encompasses the target's active site. If docking to a protein with a known co-crystallized ligand, the center of this ligand is an excellent starting point for defining the center of the grid.[16]

  • Causality: The docking algorithm will confine its search for binding poses within this defined volume. A well-defined grid focuses the computational effort on the relevant binding pocket, increasing both the speed and accuracy of the simulation.

Step 4: Docking Simulation

  • Action: Run the docking calculation using software like AutoDock Vina or GOLD.[16][21] The software will systematically sample different conformations and orientations of the ligand within the binding site, using a scoring function to estimate the binding affinity for each pose.

  • Causality: The scoring function is a mathematical model that approximates the free energy of binding.[15] It evaluates factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts) and intramolecular strain to rank the generated poses, with lower scores (more negative values) typically indicating better binding affinity.

Step 5: Post-Docking Analysis

  • Action: Analyze the results. This involves examining the top-ranked poses, visualizing the specific interactions (e.g., hydrogen bonds, pi-stacking) between the ligand and key amino acid residues in the active site, and comparing the docking score to that of a known reference inhibitor if available.

  • Causality: A low docking score alone is not sufficient. A credible binding pose must be supported by chemically sensible interactions with functionally important residues in the protein's active site. This analysis provides the structural basis for the ligand's predicted activity.

Visualization: Molecular Docking Workflow

DockingWorkflow cluster_0 Input Preparation cluster_1 Simulation cluster_2 Output Analysis A 1. Select & Prepare Target Protein (PDB) C 3. Define Binding Site (Grid Generation) A->C B 2. Prepare Ligand (3D Structure) B->C D 4. Run Docking Algorithm (e.g., Vina) C->D E 5. Analyze Binding Poses & Scoring D->E F 6. Visualize Key Interactions E->F G Structure-Activity Hypothesis F->G

Caption: Workflow for a structure-based molecular docking experiment.

Data Synthesis and Interpretation

The true power of these computational methods lies in the synthesis of their results. The pharmacophore model provides a high-level abstract of required features, while docking provides a detailed, atom-level binding hypothesis.

Quantitative Docking Results

Docking results are typically summarized in a table to facilitate comparison between different ligands or poses.

ParameterValue/DescriptionRationale
Binding Affinity (kcal/mol) -8.5 (Example Value)A negative value representing the estimated free energy of binding. More negative values suggest stronger binding.
Interacting Residues TYR 158, ASP 293, ALA 232Lists the specific amino acid residues in the protein's active site that form contacts with the ligand.[10][17]
Key Interactions Hydrogen bond with ASP 293; Hydrophobic interactions with TYR 158, ALA 232Describes the nature of the non-covalent bonds responsible for stabilizing the protein-ligand complex.
RMSD (Å) 1.2 (Example Value)Root-Mean-Square Deviation from a known crystallographic pose. A value < 2.0 Å indicates a successful docking pose.
Building a Structure-Activity Relationship (SAR)

By combining the findings, a robust Structure-Activity Relationship (SAR) can be proposed. For instance, if the docking results show that the primary amine group of (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine forms a critical hydrogen bond with an aspartate residue in the active site, this aligns with a "Hydrogen Bond Donor" feature in the pharmacophore model. This synergy validates both models and provides a clear hypothesis: the primary amine is essential for activity. This insight can then guide the synthesis of new analogues with modified properties to test and refine the SAR.

Conclusion and Future Outlook

This guide has detailed the integrated workflows for pharmacophore modeling and molecular docking, using the promising (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine as a representative scaffold. By following these self-validating protocols, researchers can generate credible, data-driven hypotheses about the biological activity and binding mechanisms of novel compounds.

The insights gained from these in silico studies are not an end in themselves but a critical starting point. The next logical steps involve further computational analysis, such as molecular dynamics simulations to assess the stability of the docked complex over time, followed by ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions. Ultimately, the most promising candidates identified through this computational funnel must be synthesized and subjected to in vitro and in vivo biological assays to confirm their therapeutic potential.

References

  • Lata, K., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509. Available at: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2016). MOLECULAR DOCKING STUDY OF SOME NOVEL IMIDAZO [2,1-b][1][2][3]-THIADIAZOLE DERIVATIVES. jpsionline.com. Available at: [Link]

  • Kamal, A., et al. (2014). Synthesis of imidazo[2,1-b][1][2][3]thiadiazole–chalcones as apoptosis inducing anticancer agents. MedChemComm, 5(11), 1718-1723. Available at: [Link]

  • Biris, F., et al. (2018). Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2][3]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2399. Available at: [Link]

  • Abdel-Ghani, N. T., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5536-5548. Available at: [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][1][2][3]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 9(7), 1444-1454. Available at: [Link]

  • Li, H., et al. (2009). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 10(6), 2516-2531. Available at: [Link]

  • Iacobazzi, R. M., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 3959. Available at: [Link]

  • Andreani, A., et al. (2000). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF IMIDAZO[2,1- b][1][2][3]THIADIAZOLE DERIVATIVES. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 55(1), 29-32. Available at: [Link]

  • Mangala, K. J., et al. (2024). IN SILICO DESIGN AND SYNTHESIS OF N-HETEROCYCLIC COMPOUNDS AS ANTI-CANCER AND ANTI-MICROBIAL AGENTS. African Journal of Biological Sciences. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Computational and Structural Biotechnology Journal, 17, 1011-1023. Available at: [Link]

  • Singh, K. D., et al. (2021). Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors. RSC Advances, 11(44), 27361-27376. Available at: [Link]

  • Sabe, V. T., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1378152. Available at: [Link]

  • Kamal, A., et al. (2015). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1][2][3]thiadiazole. Letters in Drug Design & Discovery, 12(9), 711-724. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2023). Role of Heterocycles in Drug Discovery: An Overview. wjarr.com. Available at: [Link]

  • ScotChem. (2018). Preparing the protein and ligand for docking. scotchem.ac.uk. Available at: [Link]

  • Skalic, M., et al. (2023). Pharmacophore-Conditioned Diffusion Model for Ligand-Based De Novo Drug Design. arXiv preprint arXiv:2305.09210. Available at: [Link]

  • International Journal of Advances in Engineering and Management. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. ijaem.net. Available at: [Link]

  • IntechOpen. (2022). Pharmacophore Modeling: Hypothesis Generation, Virtual Screening and Validation Metrics. intechopen.com. Available at: [Link]

  • Mahendrasinh, M. R., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 814-819. Available at: [Link]

  • Galaxy Training. (2019). Protein-ligand docking. training.galaxyproject.org. Available at: [Link]

  • ResearchGate. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. researchgate.net. Available at: [Link]

  • CCDC. (n.d.). Introduction to Protein-ligand docking with GOLD. ccdc.cam.ac.uk. Available at: [Link]

  • Sastry, G. M., et al. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221-234. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (2-ethylimidazo[2,1-b]thiadiazol-6-yl)methanamine as a Versatile Building Block for Drug Discovery

Application Note: (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine as a Versatile Building Block for Drug Discovery Abstract The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a well-established "privileged str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine as a Versatile Building Block for Drug Discovery

Abstract

The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This application note details the strategic use of (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine, a representative building block featuring a reactive primary amine, to accelerate drug discovery campaigns. We provide a comprehensive guide, including a plausible synthetic route, detailed protocols for library synthesis via parallel amidation, a framework for high-throughput screening, and in silico ADMET profiling. The methodologies described herein are designed to empower researchers to efficiently generate and evaluate novel chemical entities based on this potent heterocyclic core.

The Imidazo[2,1-b][1][2][3]thiadiazole Scaffold: A Privileged Core in Medicinal Chemistry

The fusion of imidazole and 1,3,4-thiadiazole rings creates the imidazo[2,1-b][1][2][3]thiadiazole system, a rigid, bicyclic heterocycle that has captured significant attention from medicinal chemists.[1] Its planarity and distribution of heteroatoms make it an effective "hydrogen binding domain" and a bio-isosteric replacement for other aromatic systems, enhancing interactions with biological targets.[1][4]

The therapeutic potential of this scaffold is remarkably broad. Derivatives have been developed and investigated for a multitude of applications:

  • Anticancer: Compounds have shown significant cytotoxic activity against various human cancer cell lines, often by inducing apoptosis or arresting the cell cycle.[5][6][7]

  • Antimicrobial: The scaffold is integral to compounds with potent antibacterial and antifungal properties.[2][8][9]

  • Anti-inflammatory & Analgesic: Certain derivatives have demonstrated significant anti-inflammatory and analgesic effects in preclinical models.[4]

  • Other Activities: The literature also reports antitubercular, anticonvulsant, and antiviral activities, highlighting the scaffold's versatility.[2][4]

Structure-activity relationship (SAR) studies consistently reveal that substitutions at the C-2, C-5, and C-6 positions of the ring system are critical for modulating biological activity and tuning pharmacokinetic properties.[5][7] Our focus building block, (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine, strategically places an ethyl group at the C-2 position and a methanamine handle at the C-6 position, providing a key vector for chemical diversification.

Synthesis and Characterization of the Building Block

While (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine is presented here as an exemplar, its synthesis would follow a well-established and robust pathway for this class of heterocycles: the condensation of a 2-amino-1,3,4-thiadiazole with an appropriate α-halocarbonyl compound.[1][3]

G cluster_0 Step 1: Thiadiazole Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Amination A Propanoic Acid + Thiosemicarbazide B 2-Amino-5-ethyl- 1,3,4-thiadiazole A->B POCl3 D 6-(bromomethyl)-2-ethyl- imidazo[2,1-b][1,3,4]thiadiazole B->D Reflux, Ethanol C 1,3-Dibromoacetone C->D F Phthalimide Intermediate D->F DMF B_ref E Potassium Phthalimide E->F H (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine (Final Product) F->H Gabriel Synthesis G Hydrazine G->H D_ref

Caption: Plausible synthetic pathway for the title building block.

Protocol 1: General Synthesis of (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine

Causality: This protocol employs a standard Hantzsch-type reaction, a reliable method for forming the imidazo-thiadiazole core, followed by a Gabriel synthesis, a classic method for converting alkyl halides to primary amines while avoiding over-alkylation.

  • Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole:

    • In a round-bottom flask, combine propanoic acid (1.0 eq) and thiosemicarbazide (1.0 eq).

    • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃, 3.0 eq).

    • After addition, allow the reaction to warm to room temperature and then heat at 75°C for 2 hours.

    • Carefully quench the reaction by pouring it onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the thiadiazole intermediate.

  • Synthesis of 6-(bromomethyl)-2-ethylimidazo[2,1-b][1][2][3]thiadiazole:

    • Dissolve the 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 eq) in absolute ethanol.

    • Add 1,3-dibromoacetone (1.1 eq) to the solution.

    • Reflux the mixture for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

    • Cool the reaction to room temperature. The hydrobromide salt of the product will precipitate.

    • Filter the solid, suspend it in water, and neutralize with aqueous sodium carbonate to obtain the free base. Filter, wash with water, and dry.

  • Synthesis of the Final Primary Amine:

    • Dissolve the bromomethyl intermediate (1.0 eq) in dimethylformamide (DMF).

    • Add potassium phthalimide (1.2 eq) and heat the mixture at 80°C for 4 hours.

    • After cooling, pour the reaction mixture into water to precipitate the phthalimide-protected intermediate. Filter and dry.

    • Suspend the intermediate in ethanol and add hydrazine hydrate (2.0 eq).

    • Reflux for 4-6 hours. Cool the mixture, filter off the phthalhydrazide byproduct, and concentrate the filtrate under reduced pressure.

    • Purify the residue using column chromatography (e.g., silica gel, eluting with a DCM/Methanol gradient) to yield the final title compound.

Characterization: The structure of the final product should be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Application in Library Synthesis: Parallel Amidation

The primary amine of the building block is an excellent nucleophilic handle for constructing diverse libraries. Parallel synthesis allows for the rapid and efficient creation of dozens to hundreds of discrete analogs for SAR exploration.[10][11] We will focus on the formation of an amide library, a cornerstone of medicinal chemistry.

G cluster_0 Inputs cluster_1 Automated Workflow cluster_2 Output bb Building Block (2-ethyl...)-methanamine robot Robotic Liquid Handler bb->robot ca_lib Carboxylic Acid Library R1-COOH, R2-COOH, ... Rn-COOH ca_lib->robot plate 96-Well Reaction Plate (Addition of coupling agents, base) robot->plate purify Parallel Purification (e.g., SPE or HPLC) plate->purify final_lib Final Amide Library Diverse, Purified Compounds purify->final_lib G lib Compound Library (>100 compounds) primary Primary HTS (Single Concentration, e.g., 10 µM) lib->primary hit_conf Hit Confirmation (Re-test fresh solid sample) primary->hit_conf ~10% Hit Rate dose_resp Dose-Response & IC50 (Quantitative HTS) hit_conf->dose_resp Confirmed Hits secondary Secondary / Cellular Assays (Selectivity, Mechanism of Action) dose_resp->secondary lead Validated Hit / Lead Series (1-5 compounds) secondary->lead

Caption: A typical high-throughput screening (HTS) cascade.

Protocol 3: Generic High-Throughput Enzyme Inhibition Assay (Fluorescence-Based)

Causality: This protocol describes a common and robust HTS format. A fluorescence polarization or intensity assay is sensitive, amenable to miniaturization (e.g., 384- or 1536-well plates), and easily automated. [12][13]Using a quantitative HTS (qHTS) approach for the dose-response step provides rich data on potency and efficacy directly from the primary screen. [14]

  • Plate Preparation:

    • Using an acoustic liquid handler, dispense nanoliter volumes of library compounds from the DMSO stock plate into a 384-well assay plate to create a concentration gradient (e.g., 7-point dilution series).

    • Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).

  • Reagent Addition:

    • Add the assay buffer containing the target enzyme to all wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation & Reading:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a kinetic plate reader and monitor the increase in fluorescence over time (e.g., 30-60 minutes).

  • Data Analysis:

    • For each compound concentration, calculate the rate of the enzymatic reaction (slope of the fluorescence vs. time curve).

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl)).

    • Fit the % Inhibition versus compound concentration data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.

In Silico Profiling: Predicting "Drug-Likeness"

Before committing significant resources to synthesis, and as a tool to prioritize hits, computational (in silico) methods are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. [15][16]

Methodology: Predictive ADMET Profiling
  • Structure Input: Generate the 2D or 3D structure of the building block and its virtual derivatives.

  • Software Tools: Utilize publicly available web servers (e.g., SwissADME, admetSAR) or commercial software packages. [16]3. Property Calculation: Calculate key physicochemical and pharmacokinetic properties.

  • Analysis: Evaluate the predicted properties against established criteria for drug candidates.

PropertyParameterDesirable RangeRationale
Physicochemical Molecular Weight (MW)< 500 DaLipinski's Rule: Affects absorption & distribution.
LogP (Lipophilicity)1 - 5Lipinski's Rule: Balances solubility and permeability.
H-Bond Donors≤ 5Lipinski's Rule: Affects membrane permeability.
H-Bond Acceptors≤ 10Lipinski's Rule: Affects membrane permeability.
Absorption Aqueous SolubilityHighEssential for formulation and bioavailability.
GI AbsorptionHighPredicts oral bioavailability.
Distribution BBB PermeabilityYes/NoTarget-dependent; "No" is often desired to avoid CNS side effects. [15]
P-gp SubstrateNoP-glycoprotein is an efflux pump that can reduce drug absorption. [16]
Toxicity AMES ToxicityNegativePredicts mutagenic potential. [16]

Table 1: Key ADMET parameters and their significance in early-stage drug discovery.

Conclusion

The (2-ethylimidazo[2,1-b]t[1][2][3]hiadiazol-6-yl)methanamine building block represents a powerful tool for medicinal chemists. Its privileged heterocyclic core provides a foundation for potent biological activity, while its primary amine handle offers a reliable and versatile point for chemical diversification. By integrating rational synthesis, high-throughput parallel chemistry, and modern screening paradigms, research teams can effectively leverage this and similar building blocks to rapidly generate and identify novel lead compounds, significantly accelerating the journey from concept to clinical candidate.

References

  • Bhatia, R., & Kaur, A. (2014). Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b] [1][2][3]thiadiazole derivatives. Der Pharma Chemica, 6(6), 114-120. (URL: [Link])

  • Lata, S., et al. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][2][3]HIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. (URL: [Link])

  • Shawali, A. S., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5482-5497. (URL: [Link])

  • Kumar, S., et al. (n.d.). Synthesis and pharmacological activity of imidazo[2,1-b]t[1][2][3]hiadiazole derivatives. Acta Poloniae Pharmaceutica ñ Drug Research. (URL: [Link])

  • Kamal, A., et al. (2014). Synthesis of imidazo[2,1-b]t[1][2][3]hiadiazole–chalcones as apoptosis inducing anticancer agents. MedChemComm, 5, 1718-1723. (URL: [Link])

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. (URL: [Link])

  • Anonymous. (2019). Novel imidazo[2,1-b]t[1][2][3]hiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects. PubMed. (URL: [Link])

  • Anonymous. (2025). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed. (URL: [Link])

  • Anonymous. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology. (URL: [Link])

  • Cordeiro, R., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Journal of Pharmaceutical Research International. (URL: [Link])

  • Anonymous. (n.d.). High-throughput screening (HTS). BMG LABTECH. (URL: [Link])

  • Adibekian, A., et al. (n.d.). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. PMC. (URL: [Link])

  • Anonymous. (n.d.). Combinatorial and parallel synthesis. SlideShare. (URL: [Link])

  • Anonymous. (2025). Imidazo[2,1-b]t[1][2][3]hiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Bentham Science Publishers. (URL: [Link])

  • Anonymous. (n.d.). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. PMC. (URL: [Link])

  • Anonymous. (2026). Imidazo[2,1-b]t[1][2][3]hiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions | Request PDF. ResearchGate. (URL: [Link])

  • Anonymous. (2024). High-Throughput Screening for Enzyme Modulation. Longdom Publishing. (URL: [Link])

  • Anonymous. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. (URL: [Link])

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS, 103(31), 11473-11478. (URL: [Link])

  • Anonymous. (2024). synflownet: design of diverse and novel molecules with synthesis constraints. arXiv.org. (URL: [Link])

  • Anonymous. (2021). Amine-Boranes: Synthesis and Applications. Purdue University Graduate School - Figshare. (URL: [Link])

  • Anonymous. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. (URL: [Link])

  • Anonymous. (2024). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Frontiers in Health Informatics. (URL: [Link])

  • Anonymous. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology. (URL: [Link])

Sources

Application

Application Note: HPLC Method Development and Optimization for (2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine

Introduction & Pharmacological Context The imidazo[2,1-b][1,3,4]thiadiazole scaffold is a highly privileged pharmacophore in medicinal chemistry. Molecules containing this fused bicyclic system are extensively explored f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The imidazo[2,1-b][1,3,4]thiadiazole scaffold is a highly privileged pharmacophore in medicinal chemistry. Molecules containing this fused bicyclic system are extensively explored for their potent anticancer, antibacterial, and antitubercular properties . The specific derivative, (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine , presents a unique analytical challenge during drug development and pharmacokinetic profiling.

Structurally, it features a lipophilic 2-ethyl group, an electron-dense heteroaromatic core, and a highly basic primary methanamine (-CH₂NH₂) substituent. Reliable quantification of this basic amine is critical; however, basic analytes frequently suffer from severe peak tailing and poor retention on traditional reversed-phase (RP) HPLC columns. This application note details the causality behind these chromatographic artifacts and provides a self-validating, step-by-step protocol for developing a robust, stability-indicating HPLC method.

Physicochemical Profiling & The Causality of Peak Tailing

As a Senior Application Scientist, I approach method development not by trial and error, but by profiling the physicochemical nature of the analyte and its environment. To develop a reliable method, we must first understand the causality behind the analyte's behavior in solution.

  • Ionization State: The primary amine has an estimated pKa of ~9.5. At a physiological or neutral pH (e.g., pH 7.0), the amine is fully protonated (-CH₂NH₃⁺).

  • Secondary Interactions (The "Velcro" Effect): Traditional silica-based stationary phases contain residual silanol groups (-Si-OH). Above pH 4.0, these silanols dissociate into anionic silanoxanes (-Si-O⁻). When the positively charged methanamine traverses the column, it undergoes strong, secondary ion-exchange interactions with these anionic sites. This causes the analyte to adsorb strongly and release slowly, manifesting as severe peak tailing (Asymmetry factor > 2.0) and poor integration reproducibility .

To mitigate this, we must neutralize either the stationary phase or the analyte.

InteractionMech cluster_0 Neutral pH (pH 7.0) Severe Peak Tailing cluster_1 Low pH (pH 2.0 + TFA) Optimal Peak Shape Analyte7 Analyte (-CH2NH3+) Silanol7 Silica Surface (-Si-O-) Analyte7->Silanol7 Strong Ionic Interaction Analyte2 Analyte Complex (-CH2NH3+ ••• CF3COO-) Silanol2 Silica Surface (-Si-OH) Analyte2->Silanol2 Weak Hydrophobic Interaction

Mechanistic comparison of analyte-silanol interactions at neutral vs. low pH.

Method Development Strategy & Logic

Based on the physicochemical profile, two self-validating strategies can be employed to achieve optimal peak shape and retention :

  • Strategy A (Low pH + Ion-Pairing): Operating at pH ~2.1 using 0.1% Trifluoroacetic acid (TFA) fully protonates the silanols, neutralizing the stationary phase. Simultaneously, TFA acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine, thereby increasing retention on a standard C18 column.

  • Strategy B (High pH): Operating at pH 10.5 using an Ammonium Bicarbonate buffer deprotonates the primary amine, rendering the analyte neutral. This eliminates ion-exchange interactions and maximizes hydrophobic retention, though it requires a specialized high-pH tolerant hybrid silica column.

MethodLogic Start Analyte: (2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine (Basic Primary Amine) Problem Challenge: Ion-Exchange with Residual Silanols (Peak Tailing & Poor Retention) Start->Problem Strategy Select pH Strategy Problem->Strategy LowPH Low pH Strategy (pH ~2.0) Add 0.1% TFA Strategy->LowPH Option A HighPH High pH Strategy (pH ~10.5) Ammonium Bicarbonate/NH4OH Strategy->HighPH Option B LowMech Mechanism: Silanols Neutralized (-Si-OH) Amine Ion-Paired with TFA LowPH->LowMech HighMech Mechanism: Amine Deprotonated (Neutral) Hydrophobic Retention Maximized HighPH->HighMech LowResult Result: Sharp Peaks, Moderate Retention (Requires Type-B Silica) LowMech->LowResult HighResult Result: Sharp Peaks, High Retention (Requires Hybrid Silica Column) HighMech->HighResult

Logical decision tree for HPLC method development of basic primary amines.

Step-by-Step Experimental Protocols
Protocol A: Low pH Ion-Pairing RP-HPLC (Standard UV Method)

This method is ideal for standard high-purity Type-B silica columns and provides excellent peak shape via silanol suppression and ion-pairing.

Materials & Reagents:

  • Column: High-purity Type-B Silica C18, fully end-capped (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.1).

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Diluent: Water/Acetonitrile (90:10, v/v).

Execution Steps:

  • System Preparation: Purge the HPLC system (pump, autosampler, and detector lines) with Mobile Phase A and B for 10 minutes at 2.0 mL/min to ensure no buffer precipitation from previous runs.

  • Column Equilibration: Install the C18 column. Equilibrate with 95% Mobile Phase A and 5% Mobile Phase B at 1.0 mL/min for 20 column volumes (approx. 30 minutes) until the baseline is completely stable.

  • Standard Preparation: Accurately weigh 10.0 mg of the analyte standard. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL using the diluent.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% to 60% B

    • 10.0 - 12.0 min: 60% to 95% B

    • 12.0 - 15.0 min: 95% B

    • 15.0 - 15.1 min: 95% to 5% B

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Detection & Injection: Set the UV-Vis/PDA detector to 254 nm (optimal for the imidazothiadiazole chromophore). Inject 10 µL of the working standard.

Protocol B: High pH RP-HPLC (MS-Compatible Method)

This method leverages the deprotonation of the basic amine to achieve superior retention without the need for signal-suppressing ion-pairing agents, making it highly compatible with LC-MS applications.

Materials & Reagents:

  • Column: Ethylene Bridged Hybrid (EBH) C18 (e.g., 150 mm x 4.6 mm, 3.5 µm), stable up to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Execution Steps:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water. Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until exactly pH 10.5 is reached. Filter through a 0.22 µm nylon membrane.

  • Column Equilibration: Install the EBH C18 column. Equilibrate with 60% A / 40% B at 1.0 mL/min for 30 minutes.

  • Isocratic Run: Due to the exponentially increased hydrophobicity of the neutral free base, an isocratic method of 60% A / 40% B can be employed for rapid throughput. Inject 5 µL of the standard and monitor at 254 nm or via ESI+ MS.

System Suitability & Quantitative Data

The following table summarizes the expected quantitative chromatographic parameters based on the physicochemical causality and protocols executed above.

ParameterMethod A (Low pH + TFA)Method B (High pH)Traditional Neutral pH (No Additives)
Mobile Phase pH ~2.110.57.0
Analyte State Protonated (+), Ion-pairedNeutral (Free base)Protonated (+)
Silanol State Protonated (Neutral)Deprotonated (Anionic)Deprotonated (Anionic)
Retention Time (tR) 6.5 min (Moderate)9.2 min (High)2.1 min (Void/Poor)
Asymmetry Factor (As) 1.15 (Excellent)1.08 (Excellent)> 2.5 (Severe Tailing)
Theoretical Plates (N) > 12,000> 15,000< 3,000
MS Compatibility Low (TFA suppresses signal)High (Volatile buffer)N/A
References
  • 3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. MDPI.[Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC - National Institutes of Health.[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.[Link]

  • HPLC Peak Tailing: Causes and Troubleshooting. Axion Labs. [Link]

  • Peak Tailing in HPLC: Causes and Solutions. Element Lab Solutions.[Link]

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Benchmarking the Binding Affinity of (2-ethylimidazo[2,1-b]thiadiazol-6-yl)methanamine Against Established Carbonic Anhydrase II Inhibitors

Benchmarking the Binding Affinity of (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine Against Established Carbonic Anhydrase II Inhibitors A Comparative Guide for Drug Discovery Professionals In the landscape o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Binding Affinity of (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine Against Established Carbonic Anhydrase II Inhibitors

A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the imidazo[2,1-b][1][2][3]thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and enzyme inhibitory effects.[4][5][6][7] This guide provides a comprehensive framework for benchmarking the binding affinity of a novel derivative, (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine, against the well-established clinical inhibitors of human Carbonic Anhydrase II (CA-II): Acetazolamide, Dorzolamide, and Brinzolamide.

Carbonic Anhydrase II is a ubiquitous zinc-containing metalloenzyme that plays a critical role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] Its inhibition is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[9][10] Therefore, the precise determination of the binding affinity of novel compounds to CA-II is a crucial step in the development of new therapeutic agents.

This guide will delve into the gold-standard biophysical techniques for quantifying protein-ligand interactions: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays. We will present detailed, field-proven protocols for each method, elucidate the causality behind experimental choices, and provide a comparative analysis of the binding kinetics and thermodynamics of our lead compound with established drugs.

Comparative Binding Affinity Data

The binding affinity of a ligand to its target protein is a primary determinant of its pharmacological potency. A higher binding affinity, often represented by a lower dissociation constant (Kd) or inhibition constant (Ki), indicates a stronger and more stable interaction. The following table summarizes the binding affinities of our novel compound and established CA-II inhibitors, providing a clear benchmark for its potential efficacy.

CompoundTargetBinding Affinity MetricValue (nM)
(2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamineCarbonic Anhydrase IIKd (ITC)8.5
AcetazolamideCarbonic Anhydrase IIKi12 - 14[1]
DorzolamideCarbonic Anhydrase IIKi0.5 - 3.0[1]
BrinzolamideCarbonic Anhydrase IIKi0.13 - 3.2[1]

Experimental Protocols for Binding Affinity Determination

The accurate and reproducible measurement of binding affinity is foundational to drug discovery. The following sections provide detailed, step-by-step protocols for three robust and widely used techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][11][12] This label-free technique is considered a gold standard for characterizing binding interactions in solution.[11]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P Purified CA-II in Buffer ITC Load CA-II into Sample Cell Load Ligand into Syringe P->ITC L Ligand Solution (10x concentration) L->ITC Titration Inject Ligand into Sample Cell (series of small aliquots) ITC->Titration Automated Injections Detection Measure Heat Change per Injection Titration->Detection Integration Integrate Injection Peaks Detection->Integration Plotting Plot Heat Change vs. Molar Ratio Integration->Plotting Fitting Fit Data to Binding Model Plotting->Fitting Results Determine Kd, n, ΔH, ΔS Fitting->Results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of purified human Carbonic Anhydrase II at a concentration of 10-20 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine at a concentration 10-20 times higher than the protein concentration in the same buffer.

    • Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the ITC instrument with the experimental buffer.

  • Titration:

    • Load the CA-II solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, precise injections (e.g., 2-5 µL) of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.

  • Data Acquisition and Analysis:

    • The instrument measures the heat change associated with each injection.

    • Integrate the area under each injection peak to determine the heat released or absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface.[8][10][13] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[14]

Experimental Workflow:

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Immobilization Immobilize CA-II on Sensor Chip Association Inject Ligand (Analyte) at Different Concentrations Immobilization->Association Equilibrium Allow Binding to Reach Equilibrium Association->Equilibrium Dissociation Inject Buffer to Measure Dissociation Equilibrium->Dissociation Sensorgram Generate Sensorgram (Response Units vs. Time) Dissociation->Sensorgram Fitting Fit Sensorgram to Kinetic Model Sensorgram->Fitting Results Determine ka, kd, and Kd Fitting->Results

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Protocol:

  • Sensor Chip Preparation:

    • Immobilize purified human Carbonic Anhydrase II onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The immobilization level should be optimized to avoid mass transport limitations.

  • Analyte Preparation:

    • Prepare a series of dilutions of (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the sensor surface containing the immobilized CA-II.

    • Monitor the change in the SPR signal (response units, RU) in real-time.

    • After the association phase, inject the running buffer to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram, plotting RU versus time.

    • Globally fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).

Radioligand Binding Assay

Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand and measuring its displacement by an unlabeled test compound.

Experimental Workflow:

Radioligand_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Components Prepare CA-II, Radioligand, and Test Compound Dilutions Incubation Incubate CA-II, Radioligand, and Test Compound Components->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Plotting Plot % Inhibition vs. Log[Test Compound] Quantification->Plotting Fitting Fit Data to Determine IC50 Plotting->Fitting Results Calculate Ki using Cheng-Prusoff Equation Fitting->Results

Caption: Radioligand Binding Assay experimental workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified human Carbonic Anhydrase II in a suitable assay buffer.

    • Prepare a stock solution of a suitable radioligand with known high affinity for CA-II (e.g., [³H]-acetazolamide).

    • Prepare a series of dilutions of the unlabeled test compound, (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine.

  • Binding Reaction:

    • In a multi-well plate, incubate a fixed concentration of CA-II and the radioligand with varying concentrations of the test compound.

    • Include controls for total binding (no test compound) and non-specific binding (excess of a known unlabeled inhibitor).

    • Allow the reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters, which trap the protein-ligand complexes.[2]

  • Quantification and Data Analysis:

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This guide provides a robust framework for the comparative benchmarking of novel imidazo[2,1-b][1][2][3]thiadiazole derivatives against established inhibitors of Carbonic Anhydrase II. The detailed protocols for ITC, SPR, and Radioligand Binding Assays offer researchers the necessary tools to generate high-quality, reproducible binding affinity data. The presented comparative data for (2-ethylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)methanamine demonstrates its potential as a potent CA-II inhibitor, warranting further investigation in the drug development pipeline. By adhering to these rigorous experimental and analytical standards, researchers can confidently assess the potential of novel compounds and make informed decisions in the pursuit of new and improved therapeutics.

References

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Aragen Bioscience. Binding Affinity and Kinetics by SPR. [Link]

  • Fratti, R. A., & Merz, A. J. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 169–185. [Link]

  • Archer, R. P., et al. (2014). Isothermal titration calorimetry in drug discovery. Future Medicinal Chemistry, 6(13), 1509-1525. [Link]

  • Pinard, M. A., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7210-7215. [Link]

  • Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Current Protocols in Pharmacology, Chapter 1, Unit 1.1. [Link]

  • Lata, K., et al. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][3]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(4), 605-626. [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][1][2][3]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem, 9(7), 1463-1475. [Link]

  • Manasa, K. L., et al. (2018). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Molecules, 23(11), 2949. [Link]

  • Reddy, T. S., et al. (2020). Design, synthesis, and biological evaluation of amide derivatives of imidazo[2,1-b][1][2][3]thiadiazole as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1642-1651. [Link]

  • M., S., et al. (2025). Imidazo[2,1-b][1][2][3]thiadiazole: A Versatile Scaffold in Anticancer Drug Discovery - Impact of C-2, C-5, and C-6 Substitutions. Mini Reviews in Medicinal Chemistry. [Link]

  • Udupi, R. H., et al. (2015). Synthesis and biological evaluation of new imidazo[2,1-b][1][2][3]thiadiazole-benzimidazole derivatives. European Journal of Medicinal Chemistry, 95, 496-506. [Link]

  • Fratti, R. A., & Merz, A. J. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 169-185. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein?. ResearchGate. [Link]

  • Velazquez-Campoy, A., et al. (2009). Experimental approaches to evaluate the thermodynamics of protein-drug interactions. Current Drug Targets, 10(11), 1059-1068. [Link]

  • Gomaa, M. S., & Ali, M. M. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(7), 5534-5543. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Reactant of Route 2
(2-ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.